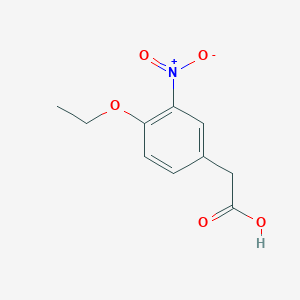

(4-Ethoxy-3-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO5 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

2-(4-ethoxy-3-nitrophenyl)acetic acid |

InChI |

InChI=1S/C10H11NO5/c1-2-16-9-4-3-7(6-10(12)13)5-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13) |

InChI Key |

VAJLZGXUIFUUHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy 3 Nitrophenyl Acetic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on introducing the necessary functional groups onto a (4-ethoxyphenyl)acetic acid precursor in one or two key steps. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Electrophilic Aromatic Nitration of (4-Ethoxyphenyl)acetic Acid Precursors

A primary and direct method for the synthesis of (4-Ethoxy-3-nitrophenyl)acetic acid involves the electrophilic aromatic nitration of (4-ethoxyphenyl)acetic acid. This reaction introduces a nitro group onto the aromatic ring. The ethoxy group at the 4-position is an ortho-, para-director. Since the para position is already occupied by the acetic acid side chain, the nitration occurs predominantly at the ortho position (position 3) relative to the activating ethoxy group.

The nitration is typically carried out using a mixture of concentrated nitric acid and a strong acid catalyst, most commonly sulfuric acid. vpscience.orgstmarys-ca.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. vpscience.org The reaction is generally performed at controlled, low temperatures to minimize side reactions and the formation of undesired isomers.

A closely related procedure is the nitration of 4-hydroxyphenylacetic acid to 4-hydroxy-3-nitrophenylacetic acid. In a typical experimental setup, 4-hydroxyphenylacetic acid is dissolved in glacial acetic acid and cooled. Nitric acid is then added slowly to the solution. After the reaction, the product is isolated by precipitation in water and can be purified by recrystallization. prepchem.com A similar protocol can be envisaged for the ethoxy analogue, as outlined in the table below.

Table 1: Illustrative Protocol for the Nitration of a (4-Alkoxyphenyl)acetic Acid Derivative

| Step | Parameter | Description |

| 1 | Starting Material | 4-Hydroxyphenylacetic acid (50 g, 0.32 mol) |

| 2 | Solvent | Glacial acetic acid (300 ml) |

| 3 | Reagent | Nitric acid (100 ml) |

| 4 | Temperature | Cooled to 10°C during addition |

| 5 | Work-up | Poured into water (1 l) |

| 6 | Purification | Recrystallization from ethanol (B145695) |

| 7 | Product | 4-hydroxy-3-nitrophenyl acetic acid (35 g) |

| 8 | Melting Point | 144°-146°C |

This data is for the synthesis of 4-hydroxy-3-nitrophenylacetic acid and serves as a model for the synthesis of the ethoxy analogue. prepchem.com

Oxidation of Corresponding (4-Ethoxy-3-nitrophenyl)acetaldehydes or Alcohols

Another direct synthetic route involves the oxidation of a precursor where the acetic acid side chain is at a lower oxidation state, such as an aldehyde or a primary alcohol. The oxidation of (4-ethoxy-3-nitrophenyl)acetaldehyde or 2-(4-ethoxy-3-nitrophenyl)ethanol would yield the desired carboxylic acid.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes and primary alcohols to carboxylic acids. libretexts.org The reaction is typically carried out in an aqueous solution, which can be neutral, slightly acidic, or basic. The oxidation of an aldehyde to a carboxylic acid is a common and efficient transformation. libretexts.org Similarly, primary alcohols can be oxidized to carboxylic acids, often under more vigorous conditions. libretexts.org

Multi-Step Synthetic Sequences from Simpler Building Blocks

Multi-step syntheses offer greater flexibility in the construction of this compound, allowing for the use of more readily available or diverse starting materials. These routes build the target molecule by sequentially introducing the required functional groups and the acetic acid side chain.

Approaches Involving Ethoxy-Substituted Phenols and Related Ethers

One multi-step strategy begins with an appropriately substituted ethoxy-phenol or a related ether. A plausible route could start with the etherification of 4-hydroxy-3-nitrophenylacetic acid. ontosight.aichemicalbook.com This method involves the synthesis of the nitro-substituted phenylacetic acid core first, followed by the introduction of the ethoxy group. The phenolic hydroxyl group can be converted to an ethoxy group using an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Alternatively, a synthesis could commence with a simpler ethoxy-substituted aromatic compound, followed by the introduction of the nitro group and the acetic acid side chain. For instance, a process analogous to the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid could be adapted. This would involve starting with an ethoxy-substituted benzoic acid derivative and building the acetic acid side chain through a series of reactions.

Strategies Utilizing Nitroaromatic Precursors

Syntheses can also be designed to start from readily available nitroaromatic compounds. A general method for the synthesis of 2-nitro-4-substituted phenylacetic acids involves starting with a 4-substituted halogenobenzene. This precursor is first nitrated, followed by a substitution reaction with a malonic ester derivative, and subsequent hydrolysis and decarboxylation to yield the desired phenylacetic acid.

A more direct approach would be the hydrolysis of (4-ethoxy-3-nitrophenyl)acetonitrile. This nitrile precursor can be synthesized from the corresponding benzyl (B1604629) halide. The hydrolysis of the nitrile to the carboxylic acid is a standard transformation, often carried out under acidic or basic conditions. For example, p-nitrophenylacetic acid can be prepared by the hydrolysis of p-nitrobenzyl cyanide using aqueous sulfuric acid. orgsyn.org

Ring Functionalization and Derivatization Routes

This approach involves the modification of a pre-existing nitrophenylacetic acid derivative. For example, one could envision a route starting from a nitrophenylacetic acid with a different substituent at the 4-position, which is then converted to the ethoxy group. However, specific examples of such a derivatization to yield this compound are not prominently featured in the provided search results. The more common strategies appear to involve either direct nitration of the ethoxy-substituted precursor or building the molecule through multi-step sequences.

Exploration of Phase-Transfer Catalysis in Synthetic Routes

Phase-Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. numberanalytics.comcrdeepjournal.org This technique is particularly valuable as it can enhance reaction rates, improve yields and selectivity, and often allows for the use of milder reaction conditions and less expensive reagents. numberanalytics.combiomedres.usphasetransfer.com The core principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (like an anion) from one phase (e.g., aqueous) into the other (e.g., organic), where the reaction can proceed efficiently. numberanalytics.comcrdeepjournal.org

In the context of synthesizing this compound and its analogues, PTC is particularly relevant for key steps such as etherification (O-alkylation) and the introduction of the acetic acid side-chain via cyanation. crdeepjournal.orggoogle.com For instance, a patented process for a closely related compound, 3-Ethoxy-4-(ethoxycarbonyl)-phenylacetic acid, utilizes a phase-transfer catalyst for the cyanation of a bromomethyl intermediate. google.com In this process, Ethyl-4-bromomethyl-2-ethoxy-benzoate is reacted with sodium cyanide in a water/dichloromethane system. The reaction is facilitated by the phase-transfer catalyst N-benzyl-tri-n-butylammonium chloride, which transports the cyanide anion from the aqueous phase to the organic phase to react with the substrate. google.com

The synthesis of analogues, such as ethyl 2-(4-nitrophenoxy)acetate, further illustrates the application of PTC. In one method, p-nitrophenol is reacted with ethyl 2-bromoacetate using a solid base, anhydrous potassium carbonate, in the presence of a phase-transfer catalyst like tetra-n-hexylammonium bromide (THAB). ijche.com This solid-liquid PTC system is effective and can be further enhanced by sonication, which improves mass transfer and leads to higher reaction rates and selectivity. numberanalytics.comijche.com

The advantages of employing PTC in these syntheses include:

Milder Conditions: Reactions can often be performed at lower temperatures, reducing side reactions. numberanalytics.com

Improved Yields: By overcoming the insolubility of reactants, PTC significantly boosts product yields. numberanalytics.com

Simplified Procedures: It can eliminate the need for anhydrous or expensive solvents and strong, hazardous bases, replacing them with aqueous solutions of bases like sodium hydroxide (B78521) or solid carbonates. crdeepjournal.orgphasetransfer.com

Versatility: A wide range of catalysts, such as Tetrabutylammonium bromide (TBAB) and Benzyltriethylammonium chloride (BTEAC), are available and can be selected based on the specific reaction requirements. numberanalytics.com

Stereoselective Synthesis and Enantiomeric Resolution Strategies (if applicable)

For the specific molecule this compound, the concepts of stereoselective synthesis and enantiomeric resolution are not applicable. The compound is achiral as it does not possess a stereocenter. The carbon atom of the methylene (B1212753) group (-CH₂-) in the acetic acid moiety is bonded to two hydrogen atoms, and there are no other chiral centers in the molecule.

However, these strategies would become highly relevant for derivatives of this compound that are chiral. For example, if a substituent other than hydrogen were introduced at the alpha-position of the acetic acid side chain (e.g., α-hydroxy-(4-ethoxy-3-nitrophenyl)acetic acid), the molecule would become chiral. In such cases, asymmetric synthesis using chiral phase-transfer catalysts could be employed to produce a specific enantiomer. biomedres.us Chiral PTCs, often derived from cinchona alkaloids, have been successfully used in the asymmetric alkylation of glycine (B1666218) derivatives to produce enantiomerically enriched α-amino acids, demonstrating the potential of this methodology for related chiral structures. biomedres.us

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and side reactions. For a multi-step synthesis of a molecule like this compound, several key reactions must be optimized.

Etherification: The formation of the ethoxy group on the phenyl ring is a critical step. In the synthesis of related compounds, this O-alkylation is often achieved by reacting a phenolic precursor (e.g., a 4-hydroxy-nitrobenzene derivative) with an ethylating agent like diethyl sulfate or ethyl bromide. google.com Optimization of this step involves:

Base: An inorganic base such as potassium carbonate (K₂CO₃) is commonly used. google.com

Solvent: Polar aprotic solvents like acetone (B3395972) or ketones, as well as less polar solvents like toluene, are effective. google.comresearchgate.net

Temperature: The reaction temperature can significantly influence the rate, with ranges between 80-150°C being reported, sometimes requiring an autoclave for higher temperatures. google.com A patented process for a similar structure notes an optimal temperature range of 100-110°C. google.com

Nitration: The introduction of the nitro group onto the benzene (B151609) ring is a classic electrophilic aromatic substitution. The key to selectivity (directing the nitro group to the desired position, ortho to the ethoxy group) and yield is careful control of reaction conditions. masterorganicchemistry.com

Reagents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration and control the formation of isomers. libretexts.org For activated rings, the reaction can proceed rapidly even at reduced temperatures.

Phase-Transfer Catalysis (PTC) Optimization: When PTC is used, several parameters can be adjusted to maximize efficiency. biomedres.us A study on the PTC synthesis of ethyl 2-(4-nitrophenoxy)acetate provides a clear example of this optimization process. ijche.com

Below is an interactive table summarizing the effect of various parameters on the reaction rate in a representative PTC system.

| Parameter | Variation | Observation on Reaction Rate/Yield | Reference |

| Stirring Speed | Increased from 400 to 1200 rpm | Rate increases up to a point, then plateaus as mass transfer limitation is overcome. | ijche.com |

| Temperature | Increased from 30°C to 60°C | Rate increases with temperature (Arrhenius behavior), leading to higher yield in a shorter time. | ijche.com |

| Catalyst Type | TBAB, THAB, Aliquat 336 | Catalyst structure (e.g., alkyl chain length) significantly affects activity. THAB showed high efficiency. | ijche.com |

| Catalyst Loading | Increased amount of PTC | Rate increases with catalyst concentration up to a certain level, after which it may become constant. | ijche.com |

| Solvent | Toluene, Dichloromethane, etc. | The choice of organic solvent can impact the solubility of the ion-pair complex and thus the reaction rate. | biomedres.usijche.com |

| Base | K₂CO₃, NaOH | Solid bases like anhydrous K₂CO₃ are effective in solid-liquid PTC and can be advantageous when reactants are water-sensitive. | ijche.com |

By systematically adjusting these parameters, a synthetic route can be fine-tuned to achieve high yield and selectivity, making the process more efficient and commercially viable. phasetransfer.comresearchgate.net

Chemical Reactivity and Derivatization Studies of 4 Ethoxy 3 Nitrophenyl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives such as esters, amides, and acid halides.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification of (4-Ethoxy-3-nitrophenyl)acetic acid can be achieved through several standard synthetic protocols. The direct reaction of the carboxylic acid with an alcohol under acidic catalysis, known as Fischer esterification, is a common method. For instance, reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid would yield ethyl (4-ethoxy-3-nitrophenyl)acetate. The reaction is reversible and typically requires conditions that favor the formation of the ester, such as the removal of water.

Alternative methods involve the conversion of the carboxylic acid to a more reactive intermediate. For example, the acid can first be converted to its acid chloride, which then readily reacts with an alcohol to form the corresponding ester. Industrial processes sometimes utilize reagents like diethyl sulfate (B86663) for ethylation. google.com A general procedure for the esterification of phenylacetic acids involves refluxing the acid with the desired alcohol in the presence of a catalyst. jocpr.com

Table 1: Representative Esterification Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethanol, H₂SO₄ (cat.) | Ethyl (4-ethoxy-3-nitrophenyl)acetate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Methanol | Methyl (4-ethoxy-3-nitrophenyl)acetate | Via Acid Chloride |

Amidation Reactions and Formation of Amide Analogues

The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.gov

The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. This method is widely employed in peptide synthesis and is applicable to a broad range of substrates. For example, reacting this compound with methylamine (B109427) in the presence of EDCI and HOBt would produce N-methyl-2-(4-ethoxy-3-nitrophenyl)acetamide. nih.gov

An important related compound, N-(4-ethoxy-3-nitrophenyl)acetamide, is typically synthesized not from the corresponding carboxylic acid but through the nitration of phenacetin (B1679774) or the acetylation of 4-ethoxy-3-nitroaniline. nih.govnih.gov

Table 2: Common Reagents for Amidation

| Activating Agent | Additive | Amine | General Product |

|---|---|---|---|

| EDCI | HOBt | R-NH₂ | (4-Ethoxy-3-nitrophenyl)acetamide derivative |

Decarboxylation Pathways and Mechanisms

Decarboxylation of phenylacetic acids is not a spontaneous process under normal conditions but can be induced under specific circumstances. For structurally similar compounds like 4-nitrophenylacetic acid, studies have shown that decarboxylation can occur in the presence of its corresponding carboxylate anion. researchgate.net This reaction is understood to proceed through a redox-mediated "decarboxylation loop." In this mechanism, the carboxylate anion acts as a reducing agent while the proton from the carboxylic acid acts as an oxidizing agent. This redox process generates an acyloxy radical, which subsequently undergoes cleavage to release carbon dioxide and form a 4-nitrobenzyl radical. researchgate.net This radical can then be trapped or can react further to form products like 4-nitrotoluene. The high acidity of the carboxylic acid facilitates this pathway. researchgate.net

Formation of Acid Halides, Anhydrides, and Other Carboxylic Acid Derivatives

This compound can be converted into more reactive derivatives like acid halides and anhydrides. wikipedia.org Acid halides are key synthetic intermediates due to their high reactivity. libretexts.org

Acid Halides: The most common method for preparing the acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). wikipedia.orglibretexts.org This reaction produces the acid chloride, sulfur dioxide, and hydrogen chloride as byproducts. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.org These acyl halides are vigorous acylating agents, readily reacting with nucleophiles like alcohols, amines, and water. libretexts.org

Anhydrides: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, an acid anhydride (B1165640) can be synthesized by reacting the acid chloride with a carboxylate salt.

Table 3: Synthesis of Carboxylic Acid Derivatives

| Derivative | Typical Reagent(s) |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) |

| Acid Bromide | Phosphorus tribromide (PBr₃) |

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

Catalytic and Stoichiometric Reduction to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group in this compound to an amino group yields (3-Amino-4-ethoxyphenyl)acetic acid, a valuable intermediate. This transformation is one of the most significant reactions of aromatic nitro compounds. masterorganicchemistry.com A variety of reducing systems can accomplish this conversion. wikipedia.orgscispace.com

Catalytic Hydrogenation: This is a widely used method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comcommonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is often clean and produces high yields.

Stoichiometric Reduction with Metals: The reduction can also be effected using metals in an acidic medium. masterorganicchemistry.comscispace.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) or acetic acid are effective. commonorganicchemistry.com For example, tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com

The reduction of a nitro group proceeds through several intermediates. The six-electron reduction sequentially forms nitroso, N-hydroxylamino, and finally the amino functional group. nih.gov Under carefully controlled conditions or with specific reagents, it is possible to isolate these intermediates. For instance, reduction with zinc metal in the presence of aqueous ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org The use of certain metal hydrides, while effective for aliphatic nitro compounds, can lead to the formation of azoxy compounds when reacting with aromatic nitro compounds. commonorganicchemistry.com

Table 4: Common Reagents for Nitro Group Reduction

| Reagent(s) | Product | Conditions |

|---|---|---|

| H₂ / Pd/C | (3-Amino-4-ethoxyphenyl)acetic acid | Catalytic Hydrogenation commonorganicchemistry.com |

| Fe / HCl | (3-Amino-4-ethoxyphenyl)acetic acid | Metal in Acid commonorganicchemistry.com |

| SnCl₂ | (3-Amino-4-ethoxyphenyl)acetic acid | Mild Reduction commonorganicchemistry.com |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-Amino-4-ethoxyphenyl)acetic acid |

| 1-hydroxybenzotriazole (HOBt) |

| 4-nitrophenylacetic acid |

| 4-nitrotoluene |

| Acetic acid |

| Acetone (B3395972) |

| Ammonia |

| Benzene (B151609) |

| Carbon tetrachloride |

| Cyclohexane |

| Diethyl sulfate |

| Ethanol |

| Ethyl (4-ethoxy-3-nitrophenyl)acetate |

| Ethyl-2-ethoxy-4-ethoxycarbomethyl-benzoate |

| Hydrochloric acid |

| Hydrogen |

| Iron |

| Methanol |

| Methyl (4-ethoxy-3-nitrophenyl)acetate |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) |

| N-(4-ethoxy-3-nitrophenyl)acetamide |

| N-methyl-2-(4-ethoxy-3-nitrophenyl)acetamide |

| N-methyl-4-nitrosoaniline |

| Palladium on carbon (Pd/C) |

| Phenacetin |

| Phenylacetic acid |

| Phosphorus pentoxide (P₂O₅) |

| Phosphorus tribromide (PBr₃) |

| Platinum(IV) oxide (PtO₂) |

| Potassium carbonate |

| Potassium-t-butoxide |

| Raney nickel |

| Sodium carbonate |

| Sodium cyanide |

| Sodium hydrosulfite |

| Sulfuric acid |

| Thionyl chloride (SOCl₂) |

| Tin |

| Tin(II) chloride |

| Toluene |

| Triethylamine |

| Water |

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by the Nitro Group

The presence of a nitro group ortho and para to potential leaving groups on a benzene ring is known to significantly facilitate nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the nitro group is ortho to the ethoxy group and meta to the acetic acid side chain. While the ethoxy group is not a typical leaving group in SNAr, its activation by the adjacent nitro functionality could theoretically enable its displacement by strong nucleophiles under forcing conditions.

However, a search of the chemical literature does not yield specific examples of SNAr reactions performed on this compound where the ethoxy group is displaced. General principles suggest that if a suitable leaving group were present at the 4-position (e.g., a halogen), the nitro group at the 3-position would strongly activate it towards substitution. Without such a leaving group, the reactivity of the ethoxy group in this context remains speculative.

Reactivity of the Ethoxy Moiety

The ethoxy group presents two main avenues for chemical transformation: cleavage of the ether bond and modification of the ethyl chain.

Ether Cleavage and Deprotection Strategies

The cleavage of aryl ethers is a common transformation in organic synthesis, often employed as a deprotection strategy. Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr), or Lewis acids like boron tribromide (BBr₃), are typically used for this purpose. masterorganicchemistry.comlibretexts.orgpressbooks.pubyoutube.com In the context of this compound, treatment with such reagents would be expected to cleave the ethyl-oxygen bond, yielding 4-hydroxy-3-nitrophenylacetic acid. sigmaaldrich.comnih.gov

Table 1: Theoretical Ether Cleavage Reactions of this compound

| Reagent | Expected Product | Putative Mechanism |

| HI (conc.) | 4-Hydroxy-3-nitrophenylacetic acid | SN2 |

| HBr (conc.) | 4-Hydroxy-3-nitrophenylacetic acid | SN2 |

| BBr₃ | 4-Hydroxy-3-nitrophenylacetic acid | Lewis acid-assisted cleavage |

Note: This table is based on general principles of ether cleavage, as specific experimental data for this compound is not available.

It is important to note that the reaction conditions required for ether cleavage are often harsh and may affect other functional groups in the molecule, such as the carboxylic acid.

Modifications and Functionalization of the Alkyl Chain

The ethyl group of the ethoxy moiety is generally considered to be chemically inert and not readily amenable to functionalization without prior activation. Reactions such as halogenation or oxidation would likely occur at more reactive sites on the molecule, such as the aromatic ring or the benzylic position of the acetic acid side chain, under standard conditions. Specific methodologies for the selective functionalization of the ethoxy group's alkyl chain in this particular molecule have not been reported.

Aromatic Ring Functionalization and Substitution Patterns

The existing substituents on the benzene ring will direct any further electrophilic or nucleophilic aromatic substitution reactions.

Halogenation Studies and Regioselectivity

Electrophilic aromatic halogenation of this compound would be directed by the activating, ortho-, para-directing ethoxy group and the deactivating, meta-directing nitro and acetic acid groups. The position ortho to the strongly activating ethoxy group (C5) would be the most likely site for electrophilic attack.

Table 2: Predicted Regioselectivity of Halogenation of this compound

| Halogenating Agent | Predicted Major Product |

| Br₂ / FeBr₃ | (5-Bromo-4-ethoxy-3-nitrophenyl)acetic acid |

| Cl₂ / AlCl₃ | (5-Chloro-4-ethoxy-3-nitrophenyl)acetic acid |

Note: This table represents predicted outcomes based on substituent effects, as experimental data is not available.

It is crucial to note that no specific studies on the halogenation of this compound have been found in the reviewed literature.

Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To engage in these reactions, this compound would first need to be functionalized with a suitable group, typically a halogen or a triflate, to act as the electrophilic partner.

For instance, if a bromo or iodo substituent were introduced onto the aromatic ring (as discussed in 3.4.1), the resulting halo-substituted derivative could potentially undergo Suzuki-Miyaura, Heck, or Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the position of the halogen.

Heck Coupling: The reaction of a halogenated derivative with an alkene, a palladium catalyst, and a base would result in the formation of a new carbon-carbon double bond.

Sonogashira Coupling: Coupling of a halogenated derivative with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base would yield an arylethyne derivative.

The successful implementation of these coupling reactions would be highly dependent on the specific reaction conditions and the nature of the coupling partners. However, without any published examples of these reactions being performed on a halogenated derivative of this compound, any discussion remains in the realm of theoretical possibility.

Cycloaddition and Heterocyclic Annulation Reactions Utilizing the Compound as a Precursor

This compound possesses key structural features that render it a versatile precursor for the synthesis of various heterocyclic systems. The presence of an active methylene (B1212753) group, an electron-rich ethoxy group, and an electron-withdrawing nitro group on the phenyl ring allows for a range of chemical transformations. These reactions can lead to the formation of new rings through cycloaddition and heterocyclic annulation processes. While specific literature on the direct use of this compound in these reactions is not abundant, its reactivity can be inferred from studies on analogous phenylacetic acid derivatives and nitro-containing aromatic compounds.

The active methylene group (-CH₂-COOH) is a primary site of reactivity, enabling condensations with various electrophiles. The resulting intermediates can then undergo intramolecular cyclization to form heterocyclic rings. Furthermore, the nitro group can participate in reductive cyclization reactions, providing another avenue for heterocycle synthesis.

Knoevenagel-Type Condensations and Subsequent Cyclizations

The active methylene protons of this compound are acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and the nitro-substituted phenyl ring. This acidity allows for deprotonation by a base to form a carbanion, which can then act as a nucleophile in Knoevenagel-type condensations with aldehydes and ketones. The resulting adducts can be designed to undergo subsequent intramolecular cyclization, leading to the formation of a variety of heterocyclic scaffolds.

For instance, condensation with a suitable dicarbonyl compound or a molecule containing both a carbonyl group and another reactive functional group can set the stage for an intramolecular annulation. The ethoxy and nitro groups on the phenyl ring can influence the regioselectivity of these cyclizations and the properties of the final products.

Table 1: Plausible Heterocyclic Synthesis via Knoevenagel Condensation of this compound

| Reactant | Reagents and Conditions | Intermediate Product | Heterocyclic Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine, Toluene, reflux | (E)-2-(4-Ethoxy-3-nitrophenyl)-3-phenylacrylic acid | Dihydrocoumarin derivative (after reduction and lactonization) |

| β-Ketoester (e.g., Ethyl acetoacetate) | Sodium ethoxide, Ethanol | Diethyl 2-((4-ethoxy-3-nitrophenyl)methyl)-3-oxobutane-1,4-dioate | Pyranone derivative |

| Malononitrile | Basic catalyst | 2-(4-Ethoxy-3-nitrophenyl)-1,1-dicyanoethene | Pyridine derivative (with a suitable co-reactant) |

Note: The reactions and products in this table are illustrative and based on the known reactivity of active methylene compounds. Specific experimental validation for this compound is required.

Reductive Cyclization of the Nitro Group

The nitro group in this compound is a key functional handle for constructing nitrogen-containing heterocycles. Reduction of the nitro group to an amino group generates a nucleophilic center that can react intramolecularly with the carboxylic acid moiety or a derivative thereof. This strategy is a common and effective method for the synthesis of lactams.

For example, reduction of the nitro group using reagents like tin(II) chloride (SnCl₂), iron in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (e.g., H₂, Pd/C) would yield (4-ethoxy-3-aminophenyl)acetic acid. This intermediate can then be cyclized under appropriate conditions, often with heating or the use of a coupling agent, to form a seven-membered benzolactam.

Table 2: Potential Heterocyclic Synthesis via Reductive Cyclization

| Reaction | Reagents and Conditions | Intermediate | Heterocyclic Product |

| Intramolecular Amidation | 1. SnCl₂/HCl or Fe/CH₃COOH2. Heat or DCC/DMAP | (4-Ethoxy-3-aminophenyl)acetic acid | 7-Ethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one |

| Pictet-Spengler type reaction | 1. Reduction of nitro group2. Reaction with an aldehyde (e.g., formaldehyde) followed by acid-catalyzed cyclization | (4-Ethoxy-3-aminophenyl)acetic acid | Tetrahydro-β-carboline analogue |

Note: The reactions and products in this table are proposed based on established synthetic methodologies for nitroarenes and may require optimization for this specific substrate.

Other Potential Cycloaddition and Annulation Strategies

While less common for phenylacetic acids themselves, derivatives of this compound could potentially participate in cycloaddition reactions. For example, conversion of the carboxylic acid to an acid chloride followed by treatment with a non-nucleophilic base could in principle generate a ketene. Ketenes are known to undergo [2+2] cycloadditions with alkenes and imines to form four-membered rings. libretexts.org

Furthermore, the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution, which could be exploited in annulation strategies. For instance, a suitably functionalized side chain could be introduced that subsequently displaces a leaving group on an adjacent position of the aromatic ring to form a new fused ring system.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For (4-Ethoxy-3-nitrophenyl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural elucidation.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

¹H NMR (Proton NMR) spectroscopy would provide information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound would include:

A triplet and a quartet for the ethoxy group protons (-OCH₂CH₃).

Signals for the three aromatic protons on the phenyl ring. Their splitting patterns (doublet, doublet of doublets) and chemical shifts would be indicative of their positions relative to the ethoxy, nitro, and acetic acid groups.

A singlet for the methylene (B1212753) protons of the acetic acid group (-CH₂COOH).

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR (Carbon-13 NMR) spectroscopy would reveal the number of different carbon environments in the molecule. The expected signals would correspond to:

The two carbons of the ethoxy group.

The six carbons of the benzene (B151609) ring, with their chemical shifts influenced by the attached substituents.

The methylene carbon of the acetic acid group.

The carbonyl carbon of the carboxylic acid, which would appear at a characteristic downfield shift.

Coupling Analysis: The coupling constants (J-values) observed in the ¹H NMR spectrum would be crucial for determining the connectivity of the protons, particularly in the aromatic region, and confirming the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons, for instance, within the ethoxy group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the substituents and the aromatic ring, for example, by observing correlations from the methylene protons of the acetic acid group to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O stretching vibration for the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹.

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O stretching vibrations for the ether linkage of the ethoxy group and the carboxylic acid.

C-H stretching vibrations for the aromatic and aliphatic (ethoxy and methylene) groups.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations and Conformational Insights

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

The symmetric stretching of the nitro group.

Vibrations of the aromatic ring, which can provide insights into the substitution pattern.

Skeletal vibrations of the carbon framework.

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in conformational analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, a high-resolution mass spectrum (HRMS) would be acquired to determine its exact molecular weight and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as:

Loss of the carboxylic acid group (-COOH).

Loss of the ethoxy group (-OCH₂CH₃).

Loss of the nitro group (-NO₂).

Cleavage of the bond between the phenyl ring and the acetic acid moiety.

Analysis of these fragments would provide strong evidence for the proposed structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound, derived from its molecular formula C₁₀H₁₁NO₅, is a key parameter for its identification. High-resolution mass spectrometry provides this value with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. The theoretically calculated exact mass for the neutral molecule is 225.063722 g/mol . spectrabase.com This value is instrumental in confirming the elemental composition during chemical synthesis and analysis.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Exact Mass | 225.063722 g/mol |

This table presents the fundamental mass spectrometry data for this compound.

Fragmentation Pathway Analysis for Structural Confirmation

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule and its potential for luminescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the substituted benzene ring, which acts as the primary chromophore. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the ethoxy group (-OCH₂CH₃), an electron-donating group, on the phenyl ring significantly influences the energy of the π → π* and n → π* transitions. This would likely result in absorption maxima at specific wavelengths in the ultraviolet and possibly the visible range. A detailed analysis of the UV-Vis spectrum, including the positions and intensities of the absorption bands (λmax), would allow for a comprehensive understanding of its electronic structure. At present, specific experimental UV-Vis spectral data and a corresponding chromophore analysis for this compound have not been reported in the available literature.

Fluorescence Spectroscopy and Emission Behavior

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence properties of a molecule, including its excitation and emission wavelengths and quantum yield, are highly dependent on its structure and environment. While many aromatic compounds exhibit fluorescence, the presence of a nitro group often quenches fluorescence due to efficient non-radiative decay pathways. To determine the emission behavior of this compound, experimental fluorescence spectroscopic studies would be required. Such data is not currently available in the public scientific domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound and reveal detailed information about its conformation in the solid state.

Crystal Packing and Intermolecular Interaction Networks (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal structure of this compound would be expected to be stabilized by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and would likely form dimers or extended chains through O-H···O hydrogen bonds. The nitro group could also participate in weaker hydrogen bonding interactions. Furthermore, the aromatic phenyl ring provides the potential for π-stacking interactions between adjacent molecules. A full single-crystal X-ray diffraction analysis would be necessary to elucidate the specific details of the crystal packing and the nature and geometry of these intermolecular forces. Currently, there are no published crystallographic data or studies on the intermolecular interactions for this compound in the scientific literature.

Conformational Analysis and Torsion Angle Determination in the Crystalline State

The precise three-dimensional arrangement of atoms and functional groups within a molecule in its solid state is fundamental to understanding its physical and chemical properties. For this compound, single-crystal X-ray diffraction analysis would be the definitive method to elucidate its conformational preferences and determine the critical torsion angles that define its shape.

Regrettably, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of this compound has not been deposited or reported. Therefore, experimentally determined torsion angles and a detailed conformational analysis based on single-crystal X-ray data are not available at this time.

To provide a theoretical perspective in the absence of experimental data, computational modeling studies could be employed to predict the stable conformations of the molecule. Such studies would typically involve geometry optimization using methods like Density Functional Theory (DFT) to identify low-energy conformers. The key torsion angles that would be of primary interest in such an analysis include:

C-C-O-C torsion angle of the ethoxy group: This would describe the orientation of the ethyl group relative to the phenyl ring.

C-C-N-O torsion angles of the nitro group: These angles would define the twist of the nitro group with respect to the plane of the phenyl ring.

C-C-C-C torsion angles of the phenyl ring: These would indicate any deviation from planarity in the benzene ring itself.

C-C-C-O torsion angles of the acetic acid group: These would describe the orientation of the carboxylic acid moiety relative to the phenyl ring.

While a detailed discussion with specific, experimentally validated data is not possible, the analysis of structurally related compounds can offer some insights into the likely conformational behavior of this compound. For instance, studies on similar nitrophenyl derivatives often reveal a slight twisting of the nitro group out of the aromatic plane to alleviate steric strain. The conformation of the ethoxy and acetic acid groups would be influenced by a combination of electronic effects, steric hindrance, and the packing forces within the crystal lattice.

Future crystallographic studies on this compound are necessary to provide the definitive data required for a thorough conformational analysis and to validate any theoretical predictions.

Computational and Theoretical Chemistry Studies of 4 Ethoxy 3 Nitrophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic structures, and various other physicochemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool in computational chemistry for the study of organic molecules. researchgate.netresearchgate.net This method is favored for its balance of computational cost and accuracy, making it well-suited for analyzing systems like (4-ethoxy-3-nitrophenyl)acetic acid. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, DFT is used to analyze the electronic structure. This includes the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ymerdigital.com In this compound, the nitro group, being a strong electron-withdrawing group, would create a significant electrophilic region, while the oxygen atoms of the ethoxy and carboxylic acid groups would be electron-rich, nucleophilic sites.

Furthermore, DFT calculations can provide Mulliken atomic charges, which quantify the partial charge on each atom. This data offers a more detailed picture of the charge distribution and helps in understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical for this compound based on similar structures)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.47 Å | |

| C-O (ethoxy) | ~1.36 Å | |

| C=O (acid) | ~1.21 Å | |

| Bond Angle | C-C-N (ring) | ~120° |

| O-N-O (nitro) | ~124° | |

| C-O-C (ethoxy) | ~118° | |

| Dihedral Angle | C-C-C-C (ring) | ~0° (planar) |

Note: This table is illustrative. Specific values would require dedicated DFT calculations for this molecule.

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer a higher level of theory and can provide very accurate predictions of electronic properties. escholarship.org

For this compound, ab initio calculations could be used to refine the electronic properties determined by DFT. For example, these methods can provide more precise values for ionization potential, electron affinity, and electronic state energies. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking results and for cases where high accuracy is paramount. The choice of basis set, such as 6-311++G(d,p), is crucial in these calculations as it defines the mathematical functions used to describe the atomic orbitals. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for modeling the interaction of a ligand, such as this compound, with the active site of a model protein receptor.

Prediction of Binding Modes with Model Receptors

In a molecular docking study, the three-dimensional structure of this compound would be placed into the binding pocket of a model receptor. The simulation then explores various possible binding poses, rotations, and conformations of the ligand within the active site. The goal is to identify the most stable binding mode, which corresponds to the lowest energy conformation.

Analysis of Interaction Energies and Molecular Recognition Principles

The stability of the ligand-receptor complex is quantified by the binding energy or docking score. A more negative value typically indicates a more favorable binding interaction. Docking software can break down this energy into contributions from different types of interactions, such as:

Hydrogen Bonding: The interaction between the hydrogen atoms of the carboxylic acid and potential hydrogen bond donors/acceptors on the receptor.

Electrostatic Interactions: The attraction or repulsion between charged regions of the ligand and the receptor.

Hydrophobic Interactions: The favorable interaction between the nonpolar phenyl ring and ethoxy group with nonpolar regions of the active site.

Van der Waals Forces: General attractive or repulsive forces between the ligand and receptor atoms.

Analysis of phenylacetic acid derivatives has revealed that electron-withdrawing groups, like the nitro group, can influence the interaction potential. jspae.com In the case of this compound, the combination of the electron-withdrawing nitro group and the somewhat electron-donating ethoxy group would create a unique electronic profile that governs its molecular recognition by a receptor. For instance, studies on 3-nitrophenylacetic acid have shown it forms multiple hydrogen acceptor interactions with DNA residues, and it is expected that this compound would exhibit similar polar interactions. jspae.com

Table 2: Representative Interaction Data for Phenylacetic Acid Derivatives with a Model Receptor (DNA) jspae.com

| Compound | Docking Score (kcal/mol) | Key Interactions |

| 3-Nitrophenylacetic acid | -7.428 | 6 hydrogen acceptor interactions with DNA residues. jspae.com |

| 4-Nitrophenylacetic acid | -7.417 | 6 hydrogen acceptor interactions with DNA residues. jspae.com |

| 3-Chlorophenylacetic acid | -7.809 | Significant polar interactions with DNA residues. jspae.com |

This table provides context from related compounds, as specific docking data for this compound is not available.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule a better nucleophile. The LUMO, conversely, represents the region most likely to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, making the molecule a better electrophile.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the ethoxy group, as these are the more electron-rich parts of the molecule. The LUMO is anticipated to be concentrated around the nitro group, due to its strong electron-withdrawing nature. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A small HOMO-LUMO gap is indicative of a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Other reactivity descriptors that can be derived from the HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Global Hardness (η): (I - A) / 2

Chemical Potential (μ): -(I + A) / 2

Electrophilicity Index (ω): μ2 / 2η

These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Representative Frontier Molecular Orbital Data (Hypothetical)

| Parameter | Predicted Value (eV) | Interpretation |

| EHOMO | ~ -7.0 | Moderate electron-donating ability |

| ELUMO | ~ -2.5 | Good electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 | High kinetic stability, moderate reactivity |

Note: This table is illustrative. Specific values would require dedicated FMO analysis for this molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

Non-Linear Optical (NLO) Properties Prediction and Evaluation

There is a lack of specific research in the accessible scientific literature concerning the prediction and evaluation of the non-linear optical (NLO) properties of this compound. Organic molecules with donor and acceptor groups, such as the ethoxy and nitro groups in this compound, can exhibit significant NLO properties due to intramolecular charge transfer. Theoretical calculations, such as determining the first-order hyperpolarizability (β), are necessary to quantify these properties. Such studies would typically involve computational methods like Density Functional Theory (DFT). The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) suggests that this compound could be a candidate for NLO materials, but empirical or calculated data is not currently available to substantiate this.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface, Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM))

A comprehensive topological analysis of the electron density for this compound, including Hirshfeld surface analysis, Reduced Density Gradient (RDG), or Quantum Theory of Atoms in Molecules (QTAIM), has not been reported in the available scientific literature.

Hirshfeld Surface Analysis: This analysis would be instrumental in visualizing and quantifying intermolecular interactions within the crystal structure of the compound. It would allow for the decomposition of these interactions into specific atom-atom contacts and provide insights into the packing of the molecules.

Reduced Density Gradient (RDG) Analysis: An RDG analysis would complement the Hirshfeld surface analysis by identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, through plots of the RDG versus the electron density.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis would provide a rigorous definition of atoms within the molecule and characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at the bond critical points.

Without dedicated computational studies on this compound, a detailed discussion and presentation of data for these analytical methods are not possible.

Applications in Synthetic Chemistry and Materials Science

As a Key Intermediate in Complex Organic Synthesis

The presence of the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating ethoxy group on the phenyl ring allows for a wide range of chemical transformations, positioning (4-Ethoxy-3-nitrophenyl)acetic acid as a strategic building block in multi-step synthetic sequences.

Precursor for Other Substituted Phenylacetic Acid Derivatives

This compound serves as an excellent starting material for the synthesis of a variety of other substituted phenylacetic acids. The functional groups on the molecule can be selectively modified to generate a library of derivatives. For instance, the nitro group can be reduced to an amine, which can then undergo a plethora of reactions such as diazotization, acylation, or alkylation. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for diversification.

A notable application is in the synthesis of key pharmaceutical intermediates. For example, the structurally related compound, 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, is a crucial synthon for the oral hypoglycemic agent Repaglinide. google.comgoogle.com The synthesis of such molecules often involves multi-step processes where the strategic placement of substituents on the phenylacetic acid core is essential. google.com General methods for creating substituted phenylacetic acids often rely on the functionalization of a pre-existing phenylacetic acid scaffold or the construction of the ring system followed by the introduction of the acetic acid side chain. orgsyn.orgprepchem.com

The synthesis of 4-hydroxy-3-nitrophenylacetic acid, a closely related compound, is achieved through the direct nitration of 4-hydroxyphenylacetic acid, demonstrating a common strategy for introducing the nitro group. prepchem.comsigmaaldrich.comthermofisher.com Similarly, the hydrolysis of the corresponding benzyl (B1604629) cyanide is a well-established route to phenylacetic acids. orgsyn.org These established synthetic protocols underscore the utility of this compound as a platform for generating more complex derivatives.

Building Block for Heterocyclic Compound Synthesis

Nitrophenylacetic acids and their derivatives are important precursors for the synthesis of a wide array of heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

For instance, 2-nitrophenylacetic acid is a known precursor for forming various heterocycles, including lactams and quindoline (B1213401) derivatives, which can serve as scaffolds for molecules with potential biological activity. wikipedia.org The partial reductive cyclization of nitrophenylacetic acids can lead to the formation of hydroxamic acids. wikipedia.org While not starting from the ethoxy-substituted variant, research has shown that nitrophenyl groups can be incorporated into complex heterocyclic systems like 5,6,7,8-tetrahydroisoquinolines. Furthermore, phenylacetic acid moieties can act as bioisosteres for other cyclic structures, with derivatives being used to synthesize 5-membered heterocycles like 3-hydroxy-5-isoxazoleacetic acid.

Synthetic Routes to Bioactive Molecular Scaffolds

The phenylacetic acid framework is a common feature in many biologically active molecules. Consequently, this compound is a valuable starting point for the synthesis of various molecular scaffolds intended for biological evaluation, without discussing their clinical efficacy.

The compound serves as a key intermediate for creating more elaborate molecules. A prominent example is its role in the synthesis of the Repaglinide precursor, 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, which is an important step in accessing the final complex molecular structure. google.com The general class of phenylacetic acid derivatives has been explored extensively in medicinal chemistry, forming the core of numerous compounds.

Role in the Synthesis of Functional Organic Materials

The unique electronic and chemical properties of this compound make it a candidate for the synthesis of functional organic materials, where color, fluorescence, and polymeric properties are desired.

Precursors for Dyes, Pigments, and Fluorescent Molecules

Aromatic nitro compounds are a well-established class of intermediates in the dye and pigment industry. iosrjournals.org The nitro group acts as a powerful chromophore, a part of the molecule responsible for its color. The presence of the nitro group, in conjunction with the auxochromic (color-enhancing) electron-donating ethoxy group, makes this compound a potential precursor for yellow and orange dyes.

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. unb.canih.govresearchgate.net The nitro group on this compound can be reduced to an amine, which can then be diazotized and coupled to generate azo dyes. Furthermore, (4-nitrophenyl)acetic acid has been utilized in the one-step construction of amino-substituted squaraine dyes. chemicalbook.com Related nitrophenoxyacetic acids have also been synthesized as intermediates for indigo (B80030) dyes. iosrjournals.org

Components in Polymer Chemistry and Material Design

While specific examples of polymers derived directly from this compound are not widely reported, its functional groups offer clear potential for its use as a monomer or a functionalizing agent in polymer chemistry. The carboxylic acid group can participate in condensation polymerizations, such as esterification with diols to form polyesters or amidation with diamines to create polyamides.

The phenylacetic acid structure, in general, is used as an intermediate in the synthesis of various organic compounds, including polymers. youtube.com Research on related molecules demonstrates the feasibility of incorporating such structures into polymer backbones. For example, copolymers containing carboxylic acid substituents have been designed for post-polymerization functionalization, allowing for the attachment of various other chemical moieties. rsc.org Additionally, 2-nitrophenylacetic acid has been noted for its applications in the development of polymers and coatings. chemimpex.com The polymerization of similar hydroxy-functionalized arylacetic acids has been shown to produce novel poly(benzofuran-co-arylacetic acid) structures. rsc.org The presence of the nitro and ethoxy groups on the phenyl ring of this compound would impart specific functionalities to the resulting polymer, potentially influencing its solubility, thermal stability, and optical properties.

Potential as a Ligand in Coordination Chemistry or Catalyst Design

The structure of this compound, featuring a carboxylic acid group, an ethoxy group, and a nitro group attached to a phenyl ring, suggests potential for coordinating with metal ions. The carboxylate group, in particular, is a common binding site for metal centers, and the presence of other functional groups could influence the electronic properties and stability of potential metal complexes. Such complexes could theoretically find applications in catalysis.

However, a thorough search of scientific databases and literature yields no specific studies on the synthesis, characterization, or catalytic activity of metal complexes involving this compound as a ligand. Research on analogous compounds, such as various nitrophenylacetic acid derivatives, has explored their coordination behavior. For instance, studies on p-nitrophenylacetic acid have demonstrated its ability to form complexes with various metal ions, and these complexes have been investigated for their structural and electronic properties. Nevertheless, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Investigation of Environmental Transformation Pathways and Chemical Degradation Mechanisms

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. For this compound, this would involve studying its persistence, mobility, and degradation in various environmental compartments such as soil and water. The nitroaromatic and carboxylic acid functionalities suggest potential pathways for microbial degradation or photochemical decomposition.

Despite the environmental relevance, there is a notable absence of published research on the environmental transformation or chemical degradation of this compound. Studies on other nitroaromatic compounds indicate that the nitro group can be susceptible to reduction under anaerobic conditions, potentially leading to the formation of amino derivatives. The acetic acid side chain might undergo microbial oxidation. However, without specific experimental data for this compound, any discussion of its environmental behavior remains speculative.

Advanced Solution Phase and Solid State Studies

Solubility and Crystallization Behavior

The dissolution and crystallization of (4-Ethoxy-3-nitrophenyl)acetic acid are critical aspects that influence its purification, formulation, and bioavailability. These processes are governed by the thermodynamic properties of the system, including the interactions between the solute and the solvent.

Solvent Effects on Solubility and Crystal Growth

The solubility of a compound is highly dependent on the nature of the solvent. For this compound, the presence of a polar carboxylic acid group, a moderately polar nitro group, and a nonpolar ethoxy group suggests a nuanced solubility profile. It is anticipated to be soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Table 1: Expected Solubility Trend of this compound in Various Solvents (Based on general principles and data for analogous compounds)

| Solvent | Expected Relative Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, capable of strong dipole-dipole interactions. |

| Methanol | High | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid and nitro groups. |

| Ethanol (B145695) | Moderate to High | Similar to methanol, but the slightly larger alkyl chain may slightly reduce polarity. |

| Acetone (B3395972) | Moderate | Polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Dichloromethane | Moderate | Aprotic solvent with a moderate dipole moment. |

| Water | Low to Moderate | The presence of the nonpolar ethoxy and phenyl groups is expected to limit solubility despite the polar functional groups. |

| Toluene | Low | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | Very Low | Nonpolar solvent, minimal interaction with the polar molecule. |

The solvent also plays a crucial role in controlling crystal growth and morphology. The interactions between the solvent and specific crystal faces can either promote or inhibit growth in certain directions, leading to different crystal habits (e.g., needles, plates, prisms). For aromatic carboxylic acids, polar solvents are known to influence the aspect ratio of the crystals. It is plausible that crystallization of this compound from different solvents would yield crystals with varying morphologies.

Thermodynamic Properties of Dissolution

The dissolution process can be described by thermodynamic parameters such as the Gibbs free energy of dissolution (ΔGsol), enthalpy of dissolution (ΔHsol), and entropy of dissolution (ΔSsol). These parameters provide information about the spontaneity and energetics of the dissolution process.

For a related compound, 4-nitrophenylacetic acid, the dissolution process in various organic solvents has been found to be endothermic (ΔHsol > 0), indicating that heat is absorbed during dissolution. This is a common observation for the dissolution of crystalline solids, as energy is required to overcome the lattice energy of the crystal. The entropy of dissolution is typically positive (ΔSsol > 0), reflecting the increased disorder as the solid dissolves into a solution.

Given the structural similarities, it is reasonable to expect that the dissolution of this compound in organic solvents would also be an endothermic and entropy-driven process. The magnitude of the enthalpy of dissolution would be influenced by the strength of the intermolecular interactions in the crystal lattice and the strength of the solute-solvent interactions.

Table 2: Conceptual Thermodynamic Data for Dissolution of a Substituted Phenylacetic Acid (Illustrative values based on trends observed for similar compounds)

| Thermodynamic Parameter | Expected Sign | Interpretation |

| ΔGsol | Negative (for soluble systems) | The dissolution process is spontaneous. |

| ΔHsol | Positive | The process is endothermic; energy is required to break the crystal lattice. |

| ΔSsol | Positive | The process leads to an increase in disorder. |

Supramolecular Chemistry and Self-Assembly Potential

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, leading to the formation of well-defined supramolecular architectures. The functional groups present in this compound provide the potential for a rich and varied supramolecular chemistry.

Analysis of Hydrogen Bonding Networks and Crystal Engineering

The carboxylic acid group is a strong hydrogen bond donor and acceptor and is known to form robust hydrogen-bonded synthons in the solid state. The most common motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds between their carboxyl groups. This is a highly stable arrangement and is observed in the crystal structures of many aromatic carboxylic acids, including 2-nitrophenylacetic acid and 3-nitrophenylacetic acid. It is highly probable that this compound also forms such dimeric structures in the solid state.

Beyond the carboxylic acid dimer, other hydrogen bonding interactions are possible. The nitro group can act as a hydrogen bond acceptor, and the ethoxy group's oxygen atom could also participate in weaker C-H···O interactions. These additional interactions can link the primary dimeric units into more complex one-, two-, or three-dimensional networks, a fundamental concept in crystal engineering. The specific nature of the extended hydrogen bonding network would depend on the crystallization conditions.

Role of Pi-Stacking and Van der Waals Interactions in Solid-State Packing

The phenyl ring in this compound allows for the possibility of π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. The presence of both an electron-donating ethoxy group and an electron-withdrawing nitro group on the phenyl ring can influence the nature of these stacking interactions. Specifically, nitro-aromatic interactions, a type of π-stacking, have been observed in the crystal structures of other nitro-substituted compounds and contribute to the stability of the crystal lattice.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those that can engage in a variety of intermolecular interactions. Each polymorph has a different crystal structure and, consequently, different physicochemical properties.

While no specific studies on the polymorphism of this compound have been reported, the existence of polymorphs for the related compound 4-nitrophenylacetic acid suggests that the target compound may also exhibit this behavior. The different arrangements of molecules in the crystal lattice, potentially involving different hydrogen bonding patterns or π-stacking arrangements, would give rise to different polymorphic forms. The ability to control the formation of a specific polymorph is of great importance in the pharmaceutical industry.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. Given the presence of a strong hydrogen-bonding group (the carboxylic acid), this compound is a good candidate for the formation of co-crystals with other molecules that can act as hydrogen bond donors or acceptors. The formation of co-crystals could be used to improve properties such as solubility and stability. There are currently no published studies on the co-crystallization of this compound.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly geared towards environmentally benign and economically viable processes. Future research should prioritize the development of novel synthetic routes to (4-Ethoxy-3-nitrophenyl)acetic acid that are more efficient and sustainable than classical methods.

Traditional syntheses for analogous compounds often involve multi-step procedures with harsh reagents and significant waste production, such as the nitration of precursor molecules like phenacetin (B1679774) followed by further modifications. nih.govchemsrc.com Green chemistry principles offer a clear path forward. researchgate.net Research could focus on:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: Investigating the use of microwave or ultrasound energy to accelerate reaction rates, improve yields, and reduce the need for high-boiling-point solvents. researchgate.net These techniques have been shown to be more efficient and economical than conventional heating methods. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processing.

Catalytic Routes: Exploring novel catalytic systems, such as heterogeneous catalysts or organocatalysts, to replace stoichiometric reagents, thereby minimizing waste and allowing for easier product purification. For instance, developing a direct catalytic method for the carboxylation of a suitable precursor would be a significant advancement.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Parameter | Traditional Synthesis (e.g., Nitration/Hydrolysis) | Proposed Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional thermal heating | Microwave or Ultrasound |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often hazardous (e.g., concentrated acids) | Greener alternatives (e.g., ionic liquids, supercritical fluids) |

| Reagents | Stoichiometric, harsh reagents | Catalytic, recyclable reagents |

| Waste Profile | High E-factor (Environmental Factor) | Low E-factor |

| Potential Yield | Variable, often moderate | Potentially higher and more consistent |

Comprehensive Exploration of Novel Reactivity Profiles

The trifunctional nature of this compound provides a rich landscape for chemical transformations. A systematic exploration of its reactivity is essential to unlock its potential as a versatile building block.

The reactivity can be dissected based on its primary functional groups:

The Carboxylic Acid Group: This site is a gateway to a vast array of derivatives. Future work should include the synthesis and characterization of novel esters, amides, and acyl halides. These derivatives could serve as intermediates for more complex molecules or possess unique properties themselves.

The Nitro Group: The nitro group is a key functional handle. Its selective reduction to an amine would yield (3-Amino-4-ethoxyphenyl)acetic acid, a valuable bifunctional monomer for polymerization or a precursor for heterocyclic synthesis. Methods for such reductions are well-established for related compounds like p-nitrophenylacetic acid. orgsyn.org